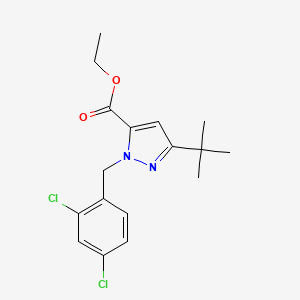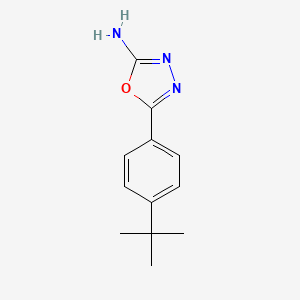
1-(2,6-Diethoxyphenyl)ethanone
Overview
Description
1-(2,6-Diethoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone, where the phenyl ring is substituted with two ethoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Diethoxyphenyl)ethanone can be synthesized through the Hoesch condensation reaction. This involves the reaction of orcinol with methoxyacetonitrile in the presence of a catalyst. Another method involves the reaction of methyl nitrite with p-hydroxyacetophenone in methanolic hydrogen chloride at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, filtration, and concentration under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the reagents used
Scientific Research Applications
1-(2,6-Diethoxyphenyl)ethanone has several applications in scientific research:
Biology: It has potential antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethoxyphenyl)ethanone involves its interaction with molecular targets through its functional groups. The ethoxy groups and the carbonyl group play a crucial role in its reactivity. In coordination chemistry, it acts as a ligand, chelating metal ions and forming stable complexes. These complexes exhibit enhanced photoluminescence due to the efficient energy transfer from the ligand to the metal ion .
Comparison with Similar Compounds
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone: This compound has similar structural features but with hydroxyl and methoxy groups instead of ethoxy groups.
2’,6’-Dimethoxyacetophenone: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1-(2,6-Diethoxyphenyl)ethanone is unique due to the presence of ethoxy groups, which influence its chemical reactivity and physical properties. The ethoxy groups provide steric hindrance and electron-donating effects, making it distinct from its methoxy and hydroxy analogs .
Properties
IUPAC Name |
1-(2,6-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-10-7-6-8-11(15-5-2)12(10)9(3)13/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQXPUUAGGTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392000 | |
| Record name | 1-(2,6-diethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33675-61-5 | |
| Record name | 1-(2,6-diethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)











![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622529.png)

